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An In-depth Technical Guide to Methyl 1-methyl-1H-imidazole-4-carboxylate

This guide provides a comprehensive technical overview of Methyl 1-methyl-1H-imidazole-4-
carboxylate, a key heterocyclic building block for researchers, medicinal chemists, and
professionals in drug development. We will delve into its synthesis, physicochemical properties,
reactivity, and applications, grounding all information in established scientific literature.

Introduction and Strategic Importance

Methyl 1-methyl-1H-imidazole-4-carboxylate (CAS No. 17289-19-9) is a disubstituted
imidazole derivative.[1][2] The imidazole ring is a cornerstone pharmacophore in medicinal
chemistry, present in numerous natural products like the amino acid histidine and in a vast
array of synthetic drugs.[3] Derivatives of the imidazole scaffold are known to exhibit a wide
spectrum of pharmacological activities, including antifungal, anticancer, antibacterial, and anti-
inflammatory properties.[3][4][5]

The strategic importance of Methyl 1-methyl-1H-imidazole-4-carboxylate lies in its utility as a
versatile intermediate. The ester functionality at the C4 position and the methyl group at the N1
position provide specific steric and electronic properties, making it a valuable starting material
for the synthesis of more complex, biologically active molecules.[6][7] This guide will elucidate
the critical aspects of its chemistry, enabling its effective use in research and development
pipelines.
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Physicochemical Properties and Spectroscopic
Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of
Methyl 1-methyl-1H-imidazole-4-carboxylate are confirmed through a combination of
physical data and spectroscopic analysis.

Physical and Chemical Properties

Property Value Source

CAS Number 17289-19-9 [1][2]

Molecular Formula CeHsN202 [1][2]

Molecular Weight 140.14 g/mol [1112]
methyl 1-methylimidazole-4-

IUPAC Name [1]
carboxylate

Monoisotopic Mass 140.058577502 Da [1]

Spectroscopic Analysis

The structural elucidation of the molecule relies heavily on NMR and Mass Spectrometry. While
a dedicated spectrum for this specific compound is not publicly available, a reliable profile can
be predicted based on extensive data from closely related analogues.[3][9]

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be clean and highly
informative.

o Imidazole Ring Protons: Two singlets are anticipated in the aromatic region (approx. o 7.6-
7.9 ppm). One corresponds to the proton at the C2 position and the other to the proton at
the C5 position.[9] The lack of coupling is characteristic of protons on a substituted
imidazole ring separated by heteroatoms or substituted carbons.

o N-Methyl Protons: A distinct singlet is expected around & 3.7-3.8 ppm, corresponding to
the three protons of the methyl group attached to the N1 nitrogen.[9]
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o Ester Methyl Protons: A singlet corresponding to the methyl group of the ester functionality
will appear slightly downfield, typically around & 3.7-3.8 ppm.

e 13C NMR Spectroscopy: The carbon spectrum will complement the proton data, with distinct
signals for the two imidazole ring CH carbons, the substituted C4 and C5 carbons, the N-
methyl carbon, the ester methyl carbon, and the carbonyl carbon of the ester (expected >160

ppm).[8]

o Mass Spectrometry: The electron ionization (El) mass spectrum should show a prominent
molecular ion (M*) peak corresponding to the molecule's exact mass (140.0586).[1]

Synthesis Methodologies: A Step-by-Step Approach

The synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate is most logically achieved via
a two-step sequence: (1) formation of the parent methyl imidazole-4-carboxylate, followed by
(2) regioselective N-methylation. This approach provides better control over the final product
compared to attempting a multi-component, one-pot reaction.

Synthesis Workflow Overview

The following diagram illustrates the two-stage synthetic pathway.
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Caption: Two-step synthesis of the target compound.

Experimental Protocol: Step 1 - Esterification

This protocol is based on the standard Fischer esterification of a carboxylic acid.[10]

e Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add
1H-imidazole-4-carboxylic acid (1 equivalent).

e Solvent: Add anhydrous methanol in sufficient volume to fully dissolve the starting material
(e.g., 10-20 mL per gram).
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Catalyst Addition: Cool the mixture in an ice bath (0°C). Slowly and carefully add
concentrated sulfuric acid (H2SOa4) as a catalyst (approx. 0.1-0.2 equivalents).

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the
reaction progress using Thin Layer Chromatography (TLC). The reaction is typically
complete within 12-24 hours.

Workup: After cooling to room temperature, carefully neutralize the mixture by adding a
saturated aqueous solution of sodium bicarbonate (NaHCO3) until effervescence ceases.

Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic
layers.

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SOa), filter,
and concentrate under reduced pressure. The resulting crude product, Methyl 1H-imidazole-
4-carboxylate, can be purified by column chromatography if necessary.

Experimental Protocol: Step 2 - Regioselective N-
Methylation

The key challenge in this step is achieving methylation at the N1 position, which is sterically
more hindered than the N3 position. The choice of base and solvent is critical to control this
regioselectivity.[11][12]

Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
dissolve Methyl 1H-imidazole-4-carboxylate (1 equivalent) in a polar aprotic solvent like
anhydrous acetonitrile or DMF.

Base: Add a mild base such as potassium carbonate (K2CO3s) or cesium carbonate (Cs2CO3)
(1.5-2.0 equivalents). Carbonates are often preferred as they can favor methylation at the
more sterically hindered nitrogen.[13]

Methylating Agent: Add the methylating agent, such as methyl iodide (CHsl) or dimethyl
sulfate ((CH3)2S0a4) (1.1-1.2 equivalents), dropwise at room temperature.

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the
starting material is consumed, as monitored by TLC.
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o Workup: Quench the reaction by adding water.

o Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined
organic layers with brine.

 Purification: Dry the organic layer over anhydrous Na2SOa, filter, and concentrate in vacuo.
Purify the crude residue by silica gel column chromatography to isolate the desired product,
Methyl 1-methyl-1H-imidazole-4-carboxylate.

Chemical Reactivity

The molecule possesses two primary reactive sites: the ester group and the imidazole ring
itself. Understanding its reactivity is key to its application as a synthetic intermediate.

Ester Hydrolysis

The most common reaction is the hydrolysis of the methyl ester to the corresponding carboxylic
acid, a crucial step for subsequent amide coupling reactions.

Methyl 1-methyl-1H-
iImidazole-4-carboxylate

Saponification

+ NaOH or KOH (aq)
+ Heat

1-Methyl-1H-imidazole-
4-carboxylic acid
(CAS 41716-18-1)

Click to download full resolution via product page

Caption: Hydrolysis of the ester to the carboxylic acid.
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This transformation is typically achieved under basic conditions (saponification) by heating the
ester in an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium
hydroxide (KOH), followed by acidic workup to protonate the carboxylate salt.[14][15]

Applications in Research and Drug Development

The true value of Methyl 1-methyl-1H-imidazole-4-carboxylate is realized in its role as a
molecular scaffold for the synthesis of high-value compounds, particularly in the
pharmaceutical industry.

A Versatile Building Block

The imidazole core is a privileged structure in drug discovery. This specific carboxylate
derivative serves as an excellent starting point for creating libraries of novel compounds for
biological screening. The carboxylic acid (obtained after hydrolysis) can be coupled with
various amines to generate a diverse set of amides, a common functional group in many drugs.

Precursor to Bioactive Molecules

While this exact molecule may not be the final drug, it represents a class of intermediates
essential for constructing complex active pharmaceutical ingredients (APIs). For instance, a
related isomer, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is a key
intermediate in the synthesis of Olmesartan, a widely used angiotensin Il receptor antagonist
for treating hypertension.[7] This highlights the industrial relevance of substituted imidazole
carboxylates. Similarly, other imidazole-4-carboxylic acid derivatives have been synthesized
and identified as potent antiplatelet agents.[6]

The logical flow from a simple building block to a potential drug candidate is illustrated below.
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Caption: Role as a building block in a drug discovery workflow.

Safety and Handling
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According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, Methyl 1-methyl-1H-imidazole-4-carboxylate is associated with the following
hazards:

e H315: Causes skin irritation.[1]
e H319: Causes serious eye irritation.[1]
o H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound. This
includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a
lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 1-methyl-1H-imidazole-4-carboxylate is more than just a chemical compound; it is an
enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable
reactivity, and accessible synthesis make it a valuable intermediate. By understanding the
principles of its synthesis and reactivity as outlined in this guide, researchers can effectively
leverage this building block to construct novel molecules with the potential for significant
therapeutic impact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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